N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a unique adamantane moiety. Adamantane, a polycyclic cage molecule, is known for its high symmetry and remarkable properties, making it a valuable scaffold in medicinal chemistry . This compound combines the adamantane structure with a quinoline derivative, which is often used in various pharmaceutical applications due to its biological activity.
Preparation Methods
The synthesis of N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of adamantan-1-amine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantane moiety can be replaced with other functional groups
Scientific Research Applications
N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its stable adamantane core.
Biology: The compound’s quinoline structure makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the quinoline derivative can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-(Adamant-1-yl)-1-allyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other adamantane-containing compounds, such as:
1-(Adamant-1-yl)imidazolidine-2,4,5-trione: Known for its inhibitory activity against soluble human epoxide hydrolase.
8-[(Adamant-1-yl)alkyl]amino]theophylline derivatives: These compounds have shown biological activity against HIV-1 reverse transcriptase.
The uniqueness of this compound lies in its combination of the adamantane and quinoline structures, providing a versatile scaffold for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C25H30N2O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-5,8-dimethoxy-4-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4/c1-4-7-27-14-18(23(28)21-19(30-2)5-6-20(31-3)22(21)27)24(29)26-25-11-15-8-16(12-25)10-17(9-15)13-25/h4-6,14-17H,1,7-13H2,2-3H3,(H,26,29) |
InChI Key |
XBOQELXARBRXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N(C=C(C2=O)C(=O)NC34CC5CC(C3)CC(C5)C4)CC=C |
Origin of Product |
United States |
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